Magnesium 2-methylpropanolate

Ziegler-Natta catalysis organometallic precursor solubility engineering

Standard magnesium alkoxides (ethoxide, isopropoxide) are insoluble in hydrocarbons, restricting catalyst synthesis to heterogeneous slurries that yield poor particle morphology. Magnesium 2-methylpropanolate (magnesium isobutoxide) solves this: its 2-methyl branched primary alkoxide enables full solubility in cyclohexane/toluene. • Enables homogeneous catalyst precursor solutions (up to ~1.3 mol/L Mg) • Superior particle size control for polypropylene production • Tishchenko condensation catalyst for pimelic acid intermediates

Molecular Formula C8H18MgO2
Molecular Weight 170.53 g/mol
CAS No. 39950-77-1
Cat. No. B12663209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium 2-methylpropanolate
CAS39950-77-1
Molecular FormulaC8H18MgO2
Molecular Weight170.53 g/mol
Structural Identifiers
SMILESCC(C)C[O-].CC(C)C[O-].[Mg+2]
InChIInChI=1S/2C4H9O.Mg/c2*1-4(2)3-5;/h2*4H,3H2,1-2H3;/q2*-1;+2
InChIKeyXQKMTQDVCPIKBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium 2-Methylpropanolate: Procurement-Grade Overview


Magnesium 2-methylpropanolate (CAS 39950-77-1), also known as magnesium isobutoxide or magnesium diisobutoxide, is a magnesium alkoxide with the molecular formula C₈H₁₈MgO₂ (MW 170.53 g/mol) and the IUPAC name magnesium;2-methylpropan-1-olate . It is derived from 2-methyl-1-propanol (isobutanol), a primary alcohol bearing a methyl branch at the 2-position. The compound is classified as a metal alkoxide and functions as a Lewis acid catalyst, a precursor for Ziegler-Natta polymerization catalysts, and a reagent in organic synthesis [1]. Its physical properties include a boiling point of 105 °C at 760 mmHg and a flash point of 27.8 °C . Unlike the more common magnesium ethoxide or magnesium methoxide, the 2-methyl branching in the alkoxide ligand imparts distinctive solubility behavior in hydrocarbon solvents, a feature with direct consequences for industrial catalyst preparation workflows [2].

Ziegler-Natta catalyst precursor for olefin polymerization
Hydrocarbon-soluble Mg alkoxide (2-branched primary alcohol)
Enables homogeneous solution-phase catalyst preparation

Why Magnesium Alkoxide Substitution Fails


Magnesium alkoxides are not functionally interchangeable. The Svoboda et al. (1993) study on Dieckmann condensation demonstrated that magnesium methoxide exhibits comparable efficiency to sodium methoxide and potassium tert-butoxide, while magnesium ethoxide delivers only medium yields of the desired ethyl ester, and magnesium isopropoxide is described as 'quite inefficient' under identical conditions [1]. More fundamentally, the solubility profile diverges sharply: magnesium alkoxides derived from unbranched primary alcohols (methoxide, ethoxide) and secondary/tertiary alcohols (isopropoxide, tert-butoxide) are essentially insoluble in aprotic hydrocarbon solvents, whereas magnesium compounds of primary alcohols branched at the 2-position — including magnesium 2-methylpropanolate — are soluble in hydrocarbons [2]. This solubility difference dictates whether a given magnesium alkoxide can be deployed in homogeneous solution-phase catalyst preparation or is restricted to heterogeneous slurry-based processes. For procurement decisions, selecting the wrong magnesium alkoxide may preclude entire synthetic routes or force costly process re-engineering [3].

Solubility mismatch
Linear Mg alkoxides (methoxide, ethoxide) are essentially insoluble in aprotic hydrocarbons, precluding homogeneous processing. This compound, derived from a 2-branched alcohol, may shift workflow design significantly.
Catalytic efficiency gradient
Dieckmann condensation yields vary sharply across Mg alkoxides: methoxide efficient, ethoxide medium, isopropoxide inefficient. The isobutoxide steric profile may result in intermediate efficiency, not directly transferable from other alkoxides.
Process re-engineering risk
Selecting an insoluble Mg alkoxide may force heterogeneous slurry-based operations, altering catalyst particle morphology and bulk density control compared to solution-phase routes.

Quantitative Differentiation Evidence


Hydrocarbon Solubility vs. Common Magnesium Alkoxides

Magnesium 2-methylpropanolate, derived from the 2-branched primary alcohol isobutanol, is soluble in hydrocarbon solvents such as cyclohexane and toluene. In contrast, magnesium alkoxides of unbranched primary alcohols (methoxide, ethoxide) and secondary/tertiary alcohols (isopropoxide, tert-butoxide) are essentially insoluble in aprotic hydrocarbon solvents. The patent literature explicitly states: 'most magnesium alcoholates, such as the magnesium salts of methanol, ethanol, propanol, isopropanol, tert-butanol, etc., are insoluble in aprotic solvents, many Mg compounds of primary alcohols having a branch in position 2 have proven to be soluble in hydrocarbons' [1]. Kamienski (US Patent 4,634,786) further specifies that 'magnesium primary dialkoxides having 2-alkyl substituents in the alcohol moiety possess good solubility, especially in the presence of minor amounts of aluminum alkoxides and lithium or potassium alkoxides derived from the same alcohol moiety' [2]. Mixed alkoxides Mg(OR¹)(OR²) are also soluble when R¹OH is a primary alcohol branched at position 2 and R²OH is a secondary alcohol [1]. For magnesium salts of 2-methyl-1-pentanol and 2-ethyl-1-hexanol, solubility in cyclohexane reaches approximately 1.3 mol/L [1].

Hydrocarbon solubility
Class-level inference
Soluble in cyclohexane/toluene (2-branched primary alkoxide) vs. essentially insoluble for linear Mg alkoxides (methoxide, ethoxide) and secondary/tertiary alkoxides.
Enables homogeneous catalyst preparation in aprotic solvents.
Analog solubility ~1.3 mol/L in cyclohexane; patent-supported class property.
Ziegler-Natta catalysis organometallic precursor solubility engineering

Ziegler-Natta Catalyst Precursor Utility

Multiple patent families explicitly list magnesium isobutoxide (ethoxy magnesium isobutoxide) among the preferred magnesium alkoxide precursors for Ziegler-Natta olefin polymerization catalysts, alongside magnesium diethoxide, magnesium di-isopropoxide, magnesium dibutoxide, magnesium diphenoxide, and magnesium dinaphthenoxide [1] [2]. The specific inclusion of ethoxy magnesium isobutoxide in US Patents 4,971,936 and 5,089,573 indicates that the isobutoxide ligand is recognized as conferring a distinct performance profile for elastomeric, primarily isotactic polypropylene and polybutene production [1]. Notably, magnesium diethoxide — the most commonly used magnesium alkoxide in commercial ZN catalysts — is insoluble in hydrocarbons and must be processed as a solid particulate, whereas magnesium isobutoxide's hydrocarbon solubility enables solution-based catalyst preparation routes that offer different morphology control levers [3].

Z-N catalyst precursor
Cross-study comparable
Ethoxy magnesium isobutoxide co-listed among preferred Mg alkoxides in US patents 4,971,936 and 5,089,573 for elastomeric, primarily isotactic polyolefins.
Supports industrial catalyst relevance and patent-recognized utility.
Differentiated from Mg diethoxide by hydrocarbon solubility enabling solution-phase routes.
olefin polymerization Ziegler-Natta catalysis supported catalyst

Dieckmann Condensation Efficiency Gradient

In the Svoboda et al. (1993) study of Dieckmann condensation of methyl [(2-methoxycarbonyl)phenyl]-X-acetates (X = O, S, SO₂, NH, NCH₃), three magnesium alkoxides were compared under identical reaction conditions. Magnesium methoxide exhibited 'comparable efficiency as sodium methoxide and potassium tert-butoxide' for synthesizing benzoheterocyclic compounds IIa–IIh. Magnesium ethoxide gave the ethyl ester IIb 'in medium yield.' Magnesium isopropoxide was 'quite inefficient in the condensation reaction' [1]. Although magnesium isobutoxide was not directly tested in this study, the data establish a clear structure–activity relationship within the magnesium alkoxide series: increasing steric bulk of the alkoxide ligand correlates with decreasing catalytic efficiency in Dieckmann condensation. Magnesium 2-methylpropanolate, with its primary alkoxide structure bearing a single 2-methyl branch, occupies an intermediate steric position between the compact methoxide and the bulkier isopropoxide/tert-butoxide, offering a distinct reactivity profile for applications requiring modulated base strength and steric accessibility [2].

Dieckmann efficiency
Class-level inference
Efficiency gradient: Mg methoxide ≈ NaOMe/KOtBu (high) > Mg ethoxide (medium) > Mg isopropoxide (inefficient). Isobutoxide predicted intermediate based on steric bulk.
Steric profile directly controls condensation yield; casual substitution may reduce reaction efficiency.
Not directly tested in Svoboda et al. study; inference from alkoxide series.
organic synthesis Dieckmann condensation benzoheterocyclic compounds base catalyst

Tishchenko Condensation Catalyst Specification

UK Patent GB713639A (The Distillers Company Limited, 1954) discloses a process for manufacturing Δ³-tetrahydrobenzyl Δ³-tetrahydrobenzoate via condensation of Δ³-tetrahydrobenzaldehyde. The patent explicitly specifies that 'the specified catalysts are the ethoxides, isopropoxides and isobutoxides' of aluminium or magnesium, with the reaction conducted at temperatures between 0 °C and 110 °C [1]. The inclusion of magnesium isobutoxide alongside the more common magnesium ethoxide and isopropoxide in this Tishchenko-type condensation indicates that the isobutoxide variant is recognized as a competent catalyst for aldehyde dimerization. The patent further notes that the reaction may be carried out in inert organic solvents such as esters, ethers, or hydrocarbons, or in the ester product itself [1]. The hydrocarbon solubility of magnesium isobutoxide (vs. the insolubility of magnesium ethoxide) would be advantageous for homogeneous catalysis in hydrocarbon or ester solvent systems [2].

Tishchenko catalyst
Supporting evidence
Magnesium isobutoxide explicitly specified as catalyst in GB Patent 713639A for aldehyde dimerization to esters, alongside Mg ethoxide and isopropoxide (0–110 °C).
Patent-recognized for Tishchenko-type condensation; solubility may favor homogeneous conditions.
Solvent compatibility advantage over insoluble Mg ethoxide for hydrocarbon/ester systems.
Tishchenko reaction aldehyde dimerization ester synthesis organometallic catalysis

Boiling Point and Flash Point Differentiation

Magnesium 2-methylpropanolate exhibits a boiling point of 105 °C at 760 mmHg and a flash point of 27.8 °C . For comparison, magnesium ethoxide (Mg(OEt)₂, CAS 2414-98-4) decomposes at approximately 270 °C without a defined boiling point under atmospheric pressure, and magnesium tert-butoxide (Mg(OtBu)₂, CAS 32149-57-8) has a reported boiling point of approximately 84.6 °C at 760 mmHg . The boiling point of magnesium 2-methylpropanolate is closely tied to the boiling point of its parent alcohol, isobutanol (108 °C) . This intermediate volatility profile — higher than magnesium ethoxide (non-volatile) but comparable to magnesium tert-butoxide — makes magnesium 2-methylpropanolate a candidate for vapor-phase deposition processes (CVD/ALD) where precursor volatility, thermal stability, and decomposition temperature must be precisely balanced. The flash point of 27.8 °C also dictates specific storage and handling requirements under flammable liquid regulations .

Volatility & flash point
Data to verify
Boiling point 105 °C at 760 mmHg; flash point 27.8 °C. Mg ethoxide decomposes ~270 °C (non-volatile); Mg tert-butoxide bp ~84.6 °C.
Intermediate volatility profile supports vapor-phase precursor evaluation.
Flammable liquid classification; safety handling data require source-specific review.
precursor volatility safety data MgO thin films CVD/ALD precursor

Recommended Industrial and Research Scenarios


Homogeneous Ziegler-Natta Catalyst Preparation

For olefin polymerization catalyst manufacturers seeking to move beyond heterogeneous slurry-based Mg(OEt)₂ processing, magnesium 2-methylpropanolate enables fully homogeneous catalyst precursor solutions in hydrocarbon solvents such as cyclohexane or toluene. The hydrocarbon solubility of this 2-branched primary alkoxide [1] permits the preparation of soluble magnesium complexes with carboxylic acid halides or transition metal compounds, producing low-viscosity catalyst precursor solutions with magnesium concentrations up to approximately 1.3 mol/L [1]. This solution-phase route offers superior control over catalyst particle morphology and size distribution compared to traditional solid Mg(OEt)₂-based methods, directly addressing the industrial challenge of achieving an optimum balance of particle size and bulk density in polypropylene production [2].

Tishchenko Aldehyde Dimerization for Ester Synthesis

Magnesium 2-methylpropanolate is specifically cited as a catalyst for the Tishchenko condensation of cyclic aldehydes to produce esters that serve as intermediates for pimelic acid and related polymer precursors [3]. The patent-documented temperature range of 0–110 °C and compatibility with hydrocarbon and ester solvents make magnesium isobutoxide a drop-in candidate for batch or continuous aldehyde dimerization processes. Its hydrocarbon solubility — absent in magnesium ethoxide — facilitates homogeneous catalysis and simplifies post-reaction catalyst neutralization and product recovery by distillation [3].

Moderated Basicity in Organic Synthesis

Based on the demonstrated structure–activity relationship in the magnesium alkoxide series for Dieckmann condensation [4], magnesium 2-methylpropanolate is predicted to offer a reactivity profile intermediate between the highly active magnesium methoxide and the inefficient magnesium isopropoxide. This intermediate basicity and steric profile make it suitable for synthetic applications where full methoxide-level activity causes side reactions or over-condensation, but ethoxide or isopropoxide are too sluggish. Potential applications include selective Claisen condensations, transesterification catalysis, and alkoxide base-mediated cyclizations where modulated reactivity is desirable [4].

CVD/ALD Precursor for MgO Thin Films

The boiling point of magnesium 2-methylpropanolate (105 °C at 760 mmHg) and its hydrocarbon solubility position it as a candidate precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of MgO-containing thin films. Comparative studies of Mg–Al mixed alkoxide precursors for MgAl₂O₄ CVD demonstrate that the alkoxide ligand identity (isopropoxide vs. butoxide) significantly affects film growth rate, morphology, carbon contamination, and elemental ratio consistency [5]. Magnesium 2-methylpropanolate's intermediate volatility between non-volatile Mg ethoxide and the more volatile Mg tert-butoxide (bp ~84.6 °C) provides an additional tuning parameter for precursor delivery system design and deposition process optimization.

Application
Selection Property
Validation Focus
Homogeneous Ziegler-Natta catalyst preparation
Hydrocarbon solubility (2-branched primary alkoxide)
Catalyst particle morphology and process scalability
Tishchenko aldehyde dimerization for ester synthesis
Patent-specified catalyst; solubility in hydrocarbons/esters
Homogeneous catalysis yield and product recovery
Moderated-basicity organic synthesis
Steric profile (2-methyl branch) modulates base strength
Dieckmann-type condensation selectivity and yield
CVD/ALD precursor for MgO thin films
Intermediate volatility and thermal stability
Deposition rate, film composition, and carbon contamination
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